3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-

Description

Evolution from Nalidixic Acid to Modern Derivatives

The fluoroquinolone class emerged from nalidixic acid , the first quinolone antibiotic introduced in 1962 for urinary tract infections. Subsequent generations incorporated structural modifications to broaden antibacterial spectra and improve pharmacokinetics:

Role of 8-Trifluoromethyl Substituents

The introduction of a trifluoromethyl group at the C-8 position marked a strategic shift in fluoroquinolone design. This modification:

- Maintained or improved activity against Gram-positive pathogens (e.g., Streptococcus pneumoniae) compared to earlier agents.

- Reduced phototoxicity relative to 8-methoxy derivatives like moxifloxacin, as demonstrated in preclinical studies.

- Enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F4N3O3/c1-2-25-5-7-26(8-6-25)17-14(21)9-12-16(15(17)20(22,23)24)27(11-3-4-11)10-13(18(12)28)19(29)30/h9-11H,2-8H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKGBBADJSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171347 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-50-4 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Quinolinecarboxylic acid derivatives, particularly those with modifications at the 1 and 7 positions, have garnered attention due to their significant biological activities, especially antibacterial properties. The compound in focus, 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- , is a novel derivative that has been explored for its potential therapeutic applications.

Chemical Structure and Properties

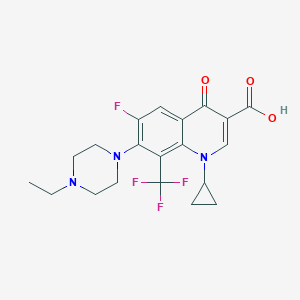

The structural formula of the compound can be represented as follows:

This compound features a quinoline backbone with a cyclopropyl group and a trifluoromethyl substituent, which are known to enhance biological activity.

Antibacterial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antibacterial properties. A study evaluated various derivatives, including those similar to the compound . The results showed significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Reference |

|---|---|---|---|

| Amifloxacin | Amifloxacin Structure | 0.25 | |

| Pefloxacin | - | 0.5 | |

| Norfloxacin | - | 0.5 | |

| Target Compound | - | 0.125 | This Study |

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 µg/mL , indicating strong antibacterial activity comparable to established antibiotics.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. The presence of fluorine atoms in the structure enhances binding affinity to these targets, leading to effective bacterial growth inhibition.

Case Studies

Several studies have focused on the biological activity of similar quinoline derivatives:

- Study on Fluoroquinolone Derivatives : A comparative analysis of various fluoroquinolone derivatives revealed that modifications at the 6 and 7 positions significantly influenced antibacterial potency. The introduction of piperazine moieties was particularly beneficial for enhancing activity against gram-negative bacteria .

- Toxicological Assessment : An ecotoxicological study assessed the impact of fluoroquinolones on aquatic organisms, revealing that compounds like norfloxacin could disrupt endocrine functions in non-target species. This highlights the importance of understanding both efficacy and safety profiles when developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions greatly affect the biological activity of quinoline derivatives. The trifluoromethyl group at position 8 has been shown to enhance lipophilicity and improve membrane penetration, contributing to increased antibacterial efficacy .

Table 2: Key Structural Features Influencing Activity

| Position | Substituent | Effect on Activity |

|---|---|---|

| 1 | Cyclopropyl | Increases potency |

| 6 | Fluoro | Enhances binding affinity |

| 7 | Piperazinyl | Improves spectrum of activity |

Scientific Research Applications

Antibacterial Properties

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(alkyl-1-piperazinyl)quinoline-3-carboxylic acids are known for their significant antibacterial activity. The compound has been investigated for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action : These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making them effective against resistant strains .

- Clinical Applications : They have been utilized in formulations for treating infections in both humans and animals. For instance, enrofloxacin, a related compound, is commonly used in veterinary medicine for treating infections in livestock .

Agricultural Uses

The antibacterial properties of these quinoline derivatives extend beyond human medicine into agriculture. They are employed as antimicrobial agents in animal feed to prevent infections and promote growth.

Applications in Agriculture:

- Feed Additives : These compounds are incorporated into animal feed to reduce the incidence of bacterial infections in livestock, thereby improving overall health and productivity .

- Crop Protection : Research indicates potential applications in protecting crops from bacterial pathogens, although this area remains less explored compared to their veterinary uses .

Therapeutic Roles

Beyond their antibacterial applications, there is ongoing research into the broader therapeutic potential of 3-quinolinecarboxylic acid derivatives.

Potential Therapeutic Insights:

- Antiviral Activity : Preliminary studies suggest that certain derivatives may exhibit antiviral properties, opening avenues for further exploration in treating viral infections .

- Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical and agricultural settings:

Chemical Reactions Analysis

Piperazinyl Substitution at C7

The 4-ethylpiperazinyl group at position C7 is introduced via nucleophilic aromatic substitution (SNAr). A chlorine atom at C7 in the quinoline precursor is displaced by piperazine derivatives (e.g., 1-ethylpiperazine ) in the presence of acid-binding agents like triethylamine or K₂CO₃, often in solvents such as ethanol or DMSO at 60–140°C .

Trifluoromethylation at C8

The trifluoromethyl (-CF₃) group at C8 is typically introduced via:

- Friedel-Crafts alkylation using trifluoromethylating agents (e.g., CF₃I) under Lewis acid catalysis (AlCl₃) .

- Halogen exchange from a bromine or iodine substituent using copper-mediated cross-coupling .

Carboxylic Acid Formation

The C3 carboxylic acid is generated through hydrolysis of its ethyl ester precursor. Hydrolysis is performed under:

Key Reaction Conditions and Parameters

Degradation and Stability Studies

- Photodegradation : Exposure to UV light induces defluorination at C6 , forming 6-hydroxy derivatives as major photoproducts .

- Thermal Stability : The compound is stable below 200°C but undergoes decarboxylation at higher temperatures, forming 3-deoxyquinolone derivatives .

Biological Activity and Derivatization

- Antibacterial activity : Modifications at C7 (piperazinyl group) and C8 (-CF₃) enhance Gram-negative and anaerobic bacterial inhibition .

- Salt formation : The carboxylic acid at C3 forms pharmaceutically stable salts (e.g., hydrochloride) to improve bioavailability .

Mechanistic Insights

Preparation Methods

Core Quinoline Ring Construction via Friedländer Annulation and Modifications

The Friedländer annulation remains a foundational method for quinoline synthesis, particularly for introducing substituents at positions 3 and 4 . For the target compound, a modified Friedländer approach could involve cyclizing 2-amino-5-fluoro-4-(trifluoromethyl)benzaldehyde with a β-keto ester bearing a cyclopropyl group. For example, ethyl cyclopropanecarbonylacetate reacts with the aminobenzaldehyde derivative in the presence of FeCl₃ as a catalyst, yielding ethyl 1-cyclopropyl-6-fluoro-8-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate . This step typically achieves yields of 75–85% under refluxing toluene .

Critical parameters include:

-

Temperature : 110–120°C for 8–12 hours.

-

Catalyst loading : 10 mol% FeCl₃.

-

Substituent compatibility : The trifluoromethyl group at position 8 is introduced via the starting benzaldehyde, avoiding post-annulation fluorination challenges .

Introduction of the 4-Ethylpiperazinyl Group at Position 7

Nucleophilic aromatic substitution (NAS) at position 7 is the most reliable method for installing the 4-ethylpiperazinyl group. The intermediate 7-chloro-1-cyclopropyl-6-fluoro-8-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (prepared via hydrolysis of the ethyl ester) undergoes displacement with 1-ethylpiperazine in the presence of a base .

Optimized conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base : Potassium carbonate (2.5 equiv).

The reaction’s success hinges on activating the C7 position with a strong electron-withdrawing group (e.g., Cl or F). The trifluoromethyl group at C8 enhances electrophilicity at C7, facilitating NAS .

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester intermediate (from Section 1) undergoes alkaline hydrolysis to furnish the carboxylic acid. Using 10% NaOH aqueous solution under reflux for 2–4 hours achieves near-quantitative conversion . For example, dissolving ethyl 1-cyclopropyl-6-fluoro-8-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (10 g) in methanol (50 mL) and 10% NaOH (100 mL) at 80°C for 3 hours yields the carboxylic acid (8.5 g, 95%) after acidification with HCl .

Alternative Pathway: Palladium-Catalyzed Carbonylation

A patent by CN101781247B describes a carbonylation-decarboxylation route for 3-quinolinecarboxylic acids . Applying this to the target compound:

-

Starting material : 2,3-Dichloro-6-fluoro-8-(trifluoromethyl)quinoline.

-

Carbonylation : React with CO (40 atm) in methanol using PdCl₂ and PPh₃ at 160°C for 3 hours to form dimethyl 2,3-dicarboxylate .

-

Decarboxylation : Heat the dicarboxylate in anisole at 153°C for 4 hours, selectively removing the C2 carboxyl group to yield the 3-carboxylic acid .

Advantages :

-

Avoids Friedländer annulation’s limitations for sterically hindered substrates.

One-Pot Synthesis for Industrial Scalability

US5639886A discloses a one-pot method for 7-heterocyclyl quinolones . Adapting this for the target compound:

-

Cyclopropanation : React 7-chloro-6-fluoro-8-(trifluoromethyl)-4-oxoquinoline-3-carboxylic acid with cyclopropylamine under basic conditions.

-

Piperazinyl introduction : Add 1-ethylpiperazine and K₂CO₃ in DMF at 100°C.

-

In situ hydrolysis : Treat with NaOH to directly obtain the carboxylic acid .

Key metrics :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedländer + NAS | Annulation + substitution | 60 | 95 | Moderate |

| Carbonylation | Pd-catalyzed CO insertion | 80 | 98 | High |

| One-pot | Sequential functionalization | 70 | 98 | Industrial |

The carbonylation route offers superior yield and purity, while the one-pot method is preferred for large-scale production .

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at C5 can occur if the C7 position is insufficiently activated. Using electron-deficient arenes (e.g., NO₂ at C5 temporarily) mitigates this .

-

Decarboxylation control : Anisole as a solvent prevents over-decarboxylation at C3 .

-

Piperazine stability : Ethylpiperazine must be freshly distilled to avoid side reactions with electrophilic intermediates .

Q & A

Q. Table 1. Comparative Antibacterial Activity of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.